molecular formula C14H13BrO B1405560 1-(Bromomethyl)-2-(4-methylphenoxy)benzene CAS No. 1427460-35-2

1-(Bromomethyl)-2-(4-methylphenoxy)benzene

Cat. No. B1405560
M. Wt: 277.16 g/mol
InChI Key: WQLWWGJQHFPDHG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(4-methylphenoxy)benzene (BMBMPB) is an organic compound that is widely used in the synthesis of various chemicals and drugs. It is a brominated aromatic compound with a unique structure that gives it a wide range of applications. BMBMPB has been extensively studied for its properties and applications in scientific research.

Scientific Research Applications

X-Ray Structure Analysis

1-(Bromomethyl)-2-(4-methylphenoxy)benzene and its derivatives have been extensively analyzed using X-ray crystallography. These studies provide insights into the molecular interactions and structural configurations of bromo- and bromomethyl-substituted benzenes, including the observation of C–H···Br, C–Br···Br, and C–Br···π interactions. Such detailed structural analyses are crucial for understanding the chemical properties and potential applications of these compounds (Jones, Kuś, & Dix, 2012).

Polymer Synthesis

This compound has also been utilized as an initiator in the atom transfer radical polymerization of styrene. This process yields macromonomers that are further used in Suzuki coupling for synthesizing comb-like polyphenylenes and other complex polymers, showcasing its versatility in polymer chemistry (Cianga & Yagcı, 2002).

Molecular Synthesis

The bromomethyl group in 1-(Bromomethyl)-2-(4-methylphenoxy)benzene plays a crucial role in the synthesis of biologically active compounds and heterocyclic systems. It's used as a building block in various synthetic protocols, contributing to the synthesis of complex molecules with potential biological activities (Akbaba et al., 2010).

Material Science

In the realm of material science, 1-(Bromomethyl)-2-(4-methylphenoxy)benzene derivatives are used as precursors in the synthesis of molecular wires, indicating their importance in the development of molecular electronics. Such applications highlight the role of these compounds in advancing technologies at the molecular level (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

1-(bromomethyl)-2-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLWWGJQHFPDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253379
Record name Benzene, 1-(bromomethyl)-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(4-methylphenoxy)benzene

CAS RN

1427460-35-2
Record name Benzene, 1-(bromomethyl)-2-(4-methylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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